Defined Human Pharmacokinetic Parameters Enable Dose Selection and Formulation Optimization
L-threonate exhibits well-characterized human pharmacokinetics with dose-dependent exposure, providing a defined basis for formulation development that is absent for many structural analogs. Following single oral administration of calcium L-threonate at 675 mg, Cmax reached 15.5±4.6 mg/L with tmax of 2.0±0.5 h, while at 4050 mg, Cmax increased to 42.8±15.1 mg/L [1]. The elimination half-life remained consistent at approximately 2.5 h across doses (2.4±1.3 h at 675 mg; 2.7±0.8 h at 2025 mg; 2.7±0.6 h at 4050 mg) [1]. Notably, food intake enhanced absorption: Cmax increased from 32.3±9.9 mg/L (fasted) to 39.1±12.0 mg/L (fed) at the 2025 mg dose, with AUC0-∞ increasing from 152.9±42.9 to 203.6±70.4 mg/L·h [1]. No systemic accumulation was observed after repeated twice-daily dosing for 4 days [2].
| Evidence Dimension | Pharmacokinetic exposure (Cmax) at different oral doses |
|---|---|
| Target Compound Data | Cmax 15.5±4.6 mg/L (675 mg); 32.3±9.9 mg/L (2025 mg fasted); 39.1±12.0 mg/L (2025 mg fed); 42.8±15.1 mg/L (4050 mg) |
| Comparator Or Baseline | No defined human PK data available for structural analogs such as L-threose, L-tartaric acid, or oxalic acid |
| Quantified Difference | Cmax increases 2.8-fold from 675 mg to 4050 mg dose; food intake increases Cmax by 21% and AUC0-∞ by 33% at 2025 mg dose |
| Conditions | Open-label, single- and multiple-dose study in healthy Chinese volunteers (n=12 per dose group); plasma analyzed by HPLC-MS/MS |
Why This Matters
Defined PK parameters enable rational dose selection and predict in vivo exposure, reducing formulation trial-and-error compared to uncharacterized alternatives.
- [1] Wang HY, Hu P, Jiang J. Pharmacokinetics and safety of calcium L-threonate in healthy volunteers after single and multiple oral administrations. Acta Pharmacol Sin. 2011;32(12):1555-1560. View Source
- [2] Wang HY, Hu P, Jiang J. Pharmacokinetics and safety of calcium L-threonate in healthy volunteers after single and multiple oral administrations. Acta Pharmacol Sin. 2011;32(12):1555-1560. Multiple-dose study results. View Source
